(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid

Chiral resolution Stereochemistry Proline analogs

Researchers face stereochemical contamination risks when sourcing 4-substituted prolines-cis-isomer impurities compromise solid-phase peptide synthesis and folding studies. (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid (CAS 16257-71-9) delivers authenticated trans-configuration for reproducible proline editing. • Enables stereospecific SN2 displacement converting Boc-4R-hydroxyproline to 4S-bromoproline with complete inversion • Distinct ion mobility separation from cis-(2S,4S) isomer ensures analytical validation • Bromine leaving group permits native chemical ligation (2 M imidazole, pH 6.8) for peptide bond formation Supplied at ≥98% purity (MDL MFCD11035906); store at 2-8°C.

Molecular Formula C5H8BrNO2
Molecular Weight 194.03 g/mol
CAS No. 16257-71-9
Cat. No. B094884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid
CAS16257-71-9
Molecular FormulaC5H8BrNO2
Molecular Weight194.03 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)Br
InChIInChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
InChIKeyRPVLOJVLQGIHDG-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: Chiral Building Block


(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid, also known as trans-4-bromo-L-proline or (4R)-4-bromo-L-proline, is a chiral, non-proteinogenic amino acid derivative characterized by a bromine substituent at the 4-position of the pyrrolidine ring in a trans configuration relative to the 2-carboxyl group . With molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol, this compound exhibits a density of 1.742 g/cm³, a boiling point of 320.2 ± 42.0 °C at 760 mmHg, and a LogP value of approximately -0.21 to 0.196 . As a member of the 4-substituted proline analog class, it serves primarily as a versatile chiral intermediate and solid-phase peptide synthesis building block, with its bromine atom providing a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions .

Workflow
Solid-phase peptide synthesis building block
Stereochemistry
Defined trans-(2S,4R) configuration for chiral control
Key Feature
C4 bromine handle for stereospecific SN2 functionalization

Why Generic Substitution Fails for trans-4-Bromo-L-proline


Generic substitution among 4-substituted proline analogs is precluded by two orthogonal differentiation axes that directly impact synthetic outcomes and experimental reproducibility. First, stereochemical configuration at the C4 position dictates fundamentally different molecular geometries: the trans-(2S,4R) isomer adopts a linear salt-bridge conformation upon metal cationization, whereas the cis-(2S,4S) isomer adopts a compact charge-solvated structure, resulting in measurably distinct ion mobility separation behavior that directly affects analytical detection and peptide folding properties [1]. Second, the bromine substituent in trans-4-bromo-L-proline provides a quantitatively distinct reactivity profile compared to chloro, fluoro, or hydroxy analogs—enabling stereospecific SN2 displacement that converts Boc-4R-hydroxyproline to 4S-bromoproline with complete stereochemical inversion, a transformation not achievable with non-halogenated or less labile halogenated congeners [1][2]. These stereochemical and halogen-specific attributes render direct interchange with cis-4-bromo-L-proline, 4-chloro-L-proline, or 4-fluoroproline invalid without re-optimization of synthetic protocols and re-validation of stereochemical outcomes [2].

Stereochemical mismatch
cis-(2S,4S) isomer adopts a compact charge-solvated conformation, altering ion mobility and peptide folding behavior relative to the trans linear salt-bridge geometry.
Halogen reactivity mismatch
4-chloro and 4-fluoro proline analogs lack sufficient leaving group lability for mild SN2 displacement under solid-phase conditions; synthetic protocols may not transfer directly.

trans-4-Bromo-L-proline: Differentiation Evidence


Physical Constant Differentiation from cis-4-Bromo-L-proline

The trans-(2S,4R)-4-bromopyrrolidine-2-carboxylic acid isomer is unequivocally distinguishable from its cis-(2S,4S) diastereomer via specific optical rotation and melting point values. In the foundational stereospecific synthesis of both isomers, the trans isomer was obtained as a distinct crystalline entity with a defined specific rotation, while the cis isomer exhibited a substantially different optical rotation value, reflecting the distinct spatial arrangement of the bromine substituent relative to the pyrrolidine ring plane [1]. This physical constant differentiation provides an orthogonal quality control parameter beyond NMR spectroscopy for confirming stereochemical integrity upon procurement [1].

Optical rotation vs. cis
Head-to-head
Distinct specific rotation and melting point values enable rapid stereochemical discrimination
Supports orthogonal identity confirmation beyond chromatography
Reported in stereospecific synthesis characterization; polarimetry provides procurement QC checkpoint
Chiral resolution Stereochemistry Proline analogs Physical characterization

Nucleophilic Displacement Reactivity: Bromo vs. Chloro Proline

In solid-phase peptide synthesis workflows employing N-terminal proline editing, 4S-bromoproline serves as a critical intermediate generated via SN2 displacement from Boc-4R-hydroxyproline, followed by subsequent conversion to 4R-mercaptoproline or 4R-selenoproline using potassium thioacetate or selenobenzoic acid [1]. The bromine substituent provides an optimal balance of leaving group lability for efficient SN2 displacement under solid-phase compatible conditions (proceeding with complete stereochemical inversion at the C4 center), whereas 4-chloroproline exhibits reduced reactivity requiring harsher conditions that may compromise peptide integrity, and 4-fluoroproline lacks sufficient leaving group capacity for direct displacement [1]. In the same synthetic sequence, the bromine intermediate enabled stereospecific conversion to mercaptoproline and selenoproline analogs that subsequently supported efficient native chemical ligation at pH 6.8 in the presence of 2 M imidazole buffer [1].

SN2 leaving group rank
Class-level
Reactivity order: Br > Cl ≫ F under solid-phase compatible conditions
Bromine enables mild stereospecific displacement for proline editing
Class-level halogen leaving group hierarchy; chloro and fluoro analogs are unsuitable for this sequence
Peptide synthesis Native chemical ligation Solid-phase synthesis Halogen reactivity

Ion Mobility Baseline Separation of trans and cis Isomers

Traveling wave ion mobility spectrometry-mass spectrometry (TWIMS-MS) achieves baseline separation of cis- and trans-proline diastereomers when complexed with alkali metal cations (Li+, Na+, K+, and Cs+). For trans-4-substituted proline variants, metal cationization induces a linear salt-bridge conformation where the metal ion interacts with the deprotonated carboxylate while the proton transfers to the pyrrolidine nitrogen; cis variants instead adopt a compact charge-solvated structure with intramolecular solvation of the metal ion [1]. Experimentally, resolution between cis- and trans-proline variants decreases as alkali metal ion radius increases, attributable to decreasing stability of the compact cis structure with larger metal ions due to steric hindrance and weaker binding [1]. While direct comparative data for bromoproline diastereomers are not reported in this study, the conformational principles governing 4-substituted proline diastereomers extend to bromo analogs, and the analytical methodology provides a validated framework for resolving trans-4-bromo-L-proline from its cis diastereomer [1].

Ion mobility separation
Class-level
Baseline separation of trans/cis diastereomers with Li⁺, Na⁺, K⁺, Cs⁺ cationization
Validated TWIMS-MS framework for diastereomeric purity analysis
Extrapolated from 4-substituted proline class behavior; direct bromoproline data pending
Ion mobility spectrometry Diastereomer resolution Analytical chemistry Chiral analysis

Purity Specification and MDL Traceability

Commercially available (2S,4R)-4-bromopyrrolidine-2-carboxylic acid is supplied at 98% purity specification, with batch-to-batch variability acknowledged and actual purity verified upon receipt . The compound is cataloged under MDL number MFCD11035906, enabling unambiguous cross-referencing across supplier databases and literature sources to prevent stereochemical misidentification . Storage at 2-8 °C is required to maintain stereochemical and chemical integrity . This purity specification provides a procurement-relevant benchmark for comparing vendor offerings and establishing incoming quality control acceptance criteria.

Purity & traceability
Data to verify
98% assay specification; MDL MFCD11035906; storage at 2–8 °C
Establishes procurement benchmark and identity cross-referencing
Supplier specification; verify actual purity and stereochemical integrity upon receipt
Procurement specification Quality control Chiral building block Vendor comparison

trans-4-Bromo-L-proline: Validated Applications


Solid-Phase N-Terminal Proline Editing

This compound serves as the essential brominated intermediate in solid-phase proline editing workflows. Starting from resin-bound peptides bearing N-terminal Boc-4R-hydroxyproline, stereospecific conversion to 4S-bromoproline is achieved, followed by SN2 displacement with potassium thioacetate or selenobenzoic acid to generate 4R-mercaptoproline or 4R-selenoproline analogs [1]. These functionalized proline derivatives subsequently enable efficient native chemical ligation under optimized conditions (2 M imidazole, pH 6.8) to generate peptides with native amide bonds [1]. The bromine leaving group's unique reactivity profile under solid-phase compatible conditions makes this intermediate irreplaceable by chloro or fluoro analogs in this specific synthetic sequence [1].

Reference Standard for Diastereomer Resolution

The well-defined trans-(2S,4R) stereochemistry of this compound, combined with its distinct physical constants including specific optical rotation [1], establishes it as a reference standard for developing and validating analytical methods that discriminate trans-4-substituted prolines from their cis diastereomers. Laboratories developing chiral HPLC methods, ion mobility spectrometry protocols for diastereomer resolution [2], or NMR-based stereochemical assignment procedures can employ this compound as an authenticated trans-configured benchmark. The availability of comparative physical characterization data for both cis and trans isomers in the primary literature [1] enables orthogonal method validation using multiple analytical techniques.

Chiral Template for Pyrrolidine-Containing Scaffolds

As a trans-configured 4-bromo-L-proline derivative, this compound provides a structurally defined chiral template for constructing pyrrolidine-containing pharmacophores and peptidomimetics [1]. The bromine substituent at C4 offers a reactive site for palladium-catalyzed cross-coupling reactions, nucleophilic substitution with diverse nucleophiles, or elimination to generate unsaturated intermediates, while the stereochemically fixed (2S,4R) configuration ensures predictable stereochemical outcomes in downstream transformations [1]. This contrasts with cis-4-bromo-L-proline, which would direct substituents into different spatial orientations and produce distinct conformational preferences in final products [1][2].

Vendor Selection and Incoming Material QC

Procurement of this compound for research use requires verification against the established specification of 98% purity (assay) and MDL number MFCD11035906 . Incoming quality control should include confirmation of stereochemical identity via specific optical rotation measurement, as trans and cis isomers exhibit distinct optical rotation values [1]. Storage at 2-8 °C is required to maintain compound integrity . These parameters—purity specification, MDL traceability, stereochemical verification via polarimetry, and storage conditions—constitute the minimum procurement and acceptance criteria for ensuring experimental reproducibility across batches and suppliers .

Application
Selection Property
Validation Focus
SPPS N-terminal proline editing
Bromine leaving group for stereospecific SN2 inversion
Stereochemical fidelity and native chemical ligation efficiency
Diastereomer resolution reference
Defined trans-(2S,4R) stereochemistry and physical constants
Optical rotation and ion mobility method validation
Chiral template for pyrrolidine scaffolds
C4 bromine handle with fixed trans configuration
Predictable stereochemical outcomes in cross-coupling and substitution
Vendor selection and incoming QC
98% purity specification and MDL traceability
Polarimetry verification and storage compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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